tert-Butyl2-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate
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Overview
Description
tert-Butyl2-hydroxy-3-azabicyclo[410]heptane-3-carboxylate is a bicyclic compound with a unique structure that includes a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl2-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate typically involves the reaction of a suitable azabicyclo compound with tert-butyl chloroformate under basic conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl2-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
tert-Butyl2-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a useful tool in studying enzyme mechanisms and protein-ligand interactions.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl2-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This can lead to changes in cellular pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate
- tert-Butyl 7-bromo-2-azabicyclo[2.2.1]heptane-2-carboxylate
- tert-Butyl (1R,5S)-6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
Uniqueness
tert-Butyl2-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate is unique due to its specific bicyclic structure and the presence of both a tert-butyl ester and a hydroxyl group. This combination of functional groups provides distinct reactivity and potential for diverse applications in synthesis and research .
Properties
Molecular Formula |
C11H19NO3 |
---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
tert-butyl 2-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate |
InChI |
InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-5-4-7-6-8(7)9(12)13/h7-9,13H,4-6H2,1-3H3 |
InChI Key |
YFAUWRIIHXDPOT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2CC2C1O |
Origin of Product |
United States |
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